molecular formula C15H10Cl2N4 B2884799 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone CAS No. 129177-12-4

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

Cat. No. B2884799
CAS RN: 129177-12-4
M. Wt: 317.17
InChI Key: JMOVBXPAWPPNLK-GIJQJNRQSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves various steps. The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .


Molecular Structure Analysis

The 2c4n molecule has static disorder around the Cl atoms . The initial structure refinement, after locating all the non-H atoms, showed two large equal electron density peaks suitable for two Cl atoms on the 2 and 6 positions of the aromatic ring .

Scientific Research Applications

Antihypertensive Activity

A hydrazone ligand, 4-chlorobenzaldehyde hydralazine hydrazone (LH), has been synthesized and its antihypertensive activity has been studied . The copper complex and the LH have exhibited antihypertensive activity at par with the well-known antihypertensive drug hydralazine .

Metal Complexes

Initial attempts to synthesize Co+2, Ni+2, Cu+2, and Zn+2 metal complexes of LH resulted in a cyclized triazole product (T). The structure of both the LH and T is characterized by single-crystal X-ray diffraction pattern analysis .

Spectroscopic Properties

The spectroscopic properties of 4-chlorobenzaldehyde hydralazine hydrazone and its metal complexes have been characterized using mass, IR, NMR, UV–Vis spectroscopic techniques, thermal and other physicochemical methods .

Cancer Research

Hydrazone compounds, including 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone, have unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been found to exhibit pharmacological activity .

Apoptosis and Autophagy

Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . The two most accepted cancer-related programmed cell death (PCD) are apoptosis and autophagy .

Synthesis and Characterization

The synthesis and characterization of 4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is a significant area of research. The molecular formula of this compound is C16H10ClF3N4 and it has a molecular weight of 350.72 g/mol.

properties

IUPAC Name

2-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4/c16-11-7-5-10(6-8-11)9-18-21-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVBXPAWPPNLK-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone

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